molecular formula C23H25BrN2O5 B11453176 2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11453176
M. Wt: 489.4 g/mol
InChI Key: QDISSUMSBMBZNB-UHFFFAOYSA-N
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Description

2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound that features a piperazine ring substituted with a phenyl group, a brominated ethoxyphenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps:

    Preparation of 5-bromo-2-ethoxybenzoic acid: This can be achieved through the bromination of 2-ethoxybenzoic acid using bromine in the presence of a catalyst.

    Formation of 5-bromo-2-ethoxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazine: The acyl chloride reacts with piperazine in the presence of a base to form the piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with 2-phenylethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The phenyl and ethoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The brominated phenyl group may facilitate binding to certain enzymes or receptors, while the piperazine ring can enhance its stability and bioavailability. The acetate ester group may also play a role in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylethyl {1-[(5-chloro-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
  • 2-Phenylethyl {1-[(5-methyl-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
  • 2-Phenylethyl {1-[(5-fluoro-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Uniqueness

The presence of the bromine atom in 2-Phenylethyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate makes it unique compared to its chloro, methyl, and fluoro analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C23H25BrN2O5

Molecular Weight

489.4 g/mol

IUPAC Name

2-phenylethyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H25BrN2O5/c1-2-30-20-9-8-17(24)14-18(20)23(29)26-12-11-25-22(28)19(26)15-21(27)31-13-10-16-6-4-3-5-7-16/h3-9,14,19H,2,10-13,15H2,1H3,(H,25,28)

InChI Key

QDISSUMSBMBZNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OCCC3=CC=CC=C3

Origin of Product

United States

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